Comparative Lipophilicity: LogP Difference Impacts Membrane Permeability Design
A direct structural comparator is N-allyl-1-phenylethylamine, which features a prop-2-en-1-yl (allyl) chain instead of the but-3-en-1-yl chain. The calculated LogP for N-(1-phenylethyl)but-3-en-1-amine is 3.30, compared to 2.91 for the allyl analog. This difference of +0.39 LogP units indicates higher inherent lipophilicity, which can be a critical parameter when designing CNS-penetrant candidates or optimizing for specific membrane permeability profiles.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.30 |
| Comparator Or Baseline | N-allyl-1-phenylethylamine (LogP = 2.91) |
| Quantified Difference | ΔLogP = +0.39 |
| Conditions | In silico prediction (ChemSrc database) |
Why This Matters
This quantifiable lipophilicity difference enables researchers to select the optimal scaffold for target organ exposure without synthesizing multiple candidates, accelerating hit-to-lead optimization.
